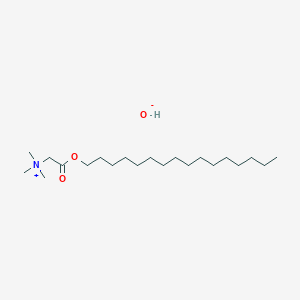

2-(hexadecyloxy)-N,N,N-trimethyl-2-oxoethanaminium hydroxide

Descripción

Propiedades

Fórmula molecular |

C21H45NO3 |

|---|---|

Peso molecular |

359.6 g/mol |

Nombre IUPAC |

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;hydroxide |

InChI |

InChI=1S/C21H44NO2.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H2/q+1;/p-1 |

Clave InChI |

JBVSVBDYRCYACJ-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[OH-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cetyl betaine is typically synthesized through the reaction of cetyl dimethylamine with sodium monochloroacetate. This reaction involves a substitution mechanism where the chlorine atom in sodium monochloroacetate is replaced by the cetyl dimethylamine group, resulting in the formation of cetyl betaine along with sodium chloride and water as byproducts .

Industrial Production Methods

The industrial production of cetyl betaine follows a similar synthetic route but on a larger scale. The process begins with the reaction of cetyl dimethylamine and sodium monochloroacetate under controlled conditions to ensure high yield and purity. The resultant mixture is then processed and dehydrated to obtain cetyl betaine as the end product .

Análisis De Reacciones Químicas

Types of Reactions

Cetyl betaine primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions under acidic conditions .

Common Reagents and Conditions

Substitution Reactions: Sodium monochloroacetate is commonly used as a reagent in the synthesis of cetyl betaine.

Esterification Reactions: Acid catalysts such as sulfuric acid can be used to facilitate esterification reactions involving cetyl betaine.

Major Products Formed

The major products formed from the substitution reaction are cetyl betaine, sodium chloride, and water. Esterification reactions can yield various esters depending on the reactants used .

Aplicaciones Científicas De Investigación

Cetyl betaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

Cetyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better cleansing and foaming. Additionally, it can interact with proteins and lipids in biological membranes, stabilizing them and enhancing their functionality .

Comparación Con Compuestos Similares

Similar Compounds

Cocamidopropyl betaine: Derived from coconut oil, it is another widely used surfactant in personal care products.

Lauramidopropyl betaine: Derived from lauric acid, it is known for its dense foam and conditioning properties.

Coco betaine: Another betaine surfactant derived from coconut oil, used for its mildness and foaming properties.

Uniqueness of Cetyl Betaine

Cetyl betaine is unique due to its long cetyl chain, which imparts superior conditioning and foaming properties compared to other betaines. It also has a longer sustained foam and better viscosity control, making it highly desirable in formulations requiring stable and long-lasting foam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.